tris(cyclopenta-1,3-diene);gadolinium(3+)

Description

Contextualization within Lanthanide Cyclopentadienyl (B1206354) Complexes

Lanthanide cyclopentadienyl complexes are a well-established class of organometallic compounds that have been the subject of extensive research. jyu.fi The chemistry of these complexes is largely influenced by the properties of the lanthanide ions, which are characterized by the progressive filling of the 4f orbitals. wikipedia.org This results in a steady decrease in ionic radius across the series, a phenomenon known as the lanthanide contraction. wikipedia.org

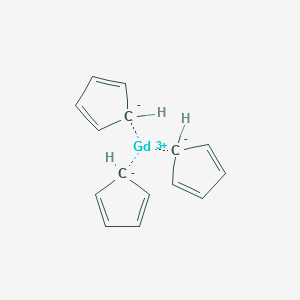

The cyclopentadienyl ligand is particularly well-suited for complexing with lanthanide ions. Its aromatic nature and delocalized π-electron system allow for effective stabilization of the metal center. jyu.fi The bonding in these complexes is predominantly ionic in character, a key feature that dictates their structural arrangements and chemical behavior. rutgers.edu Tris(cyclopentadienyl)gadolinium(III) serves as a archetypal example of a simple MCp₃-type complex, where a trivalent lanthanide ion is coordinated to three cyclopentadienyl ligands through their delocalized π-electron clouds. jyu.fi

The versatility of the cyclopentadienyl ligand is a significant aspect of lanthanide organometallic chemistry. The Cp ring can be readily substituted with various functional groups, allowing for the fine-tuning of the steric and electronic properties of the resulting complexes. jyu.fiacs.org This modularity has been instrumental in the development of a wide range of lanthanide cyclopentadienyl complexes with tailored reactivity and physical properties. nih.gov

Significance in Organometallic Research

Tris(cyclopentadienyl)gadolinium(III) and its derivatives are of considerable interest to the scientific community for several reasons. The paramagnetic nature of the gadolinium(III) ion, which possesses seven unpaired f electrons, makes these complexes valuable in various research areas. cymitquimica.comyoutube.com This property is particularly relevant in the development of contrast agents for magnetic resonance imaging (MRI), although the specific applications of the parent compound are limited due to stability concerns in aqueous environments. nih.govrsc.org

The reactivity of the gadolinium center in these complexes is another area of active investigation. The presence of the three cyclopentadienyl ligands influences the stability and catalytic potential of the gadolinium ion. cymitquimica.com Research has explored their use as catalysts and precursor materials in various chemical transformations, including polymerization reactions. rutgers.eduamericanelements.com The ability of lanthanide complexes to activate small molecules like H₂, CH₄, and SiH₄ has been a key focus, with studies delving into the mechanisms of σ-bond metathesis reactions. rutgers.edu

Furthermore, the study of lanthanide cyclopentadienyl complexes, including those of gadolinium, has contributed significantly to the understanding of single-molecule magnets (SMMs). jyu.finih.gov While dysprosium-based systems have shown more promise in this area, the fundamental principles governing the magnetic properties are often explored across the lanthanide series. jyu.fi The interplay between the electronic structure of the lanthanide ion and the ligand field environment created by the cyclopentadienyl rings is crucial in determining the magnetic anisotropy of the complex. jyu.finih.gov

General Overview of Cyclopentadienyl Metal Complex Family

The family of cyclopentadienyl metal complexes, often referred to as metallocenes when two Cp rings are present, is a cornerstone of organometallic chemistry. The quintessential example is ferrocene, (C₅H₅)₂Fe, whose discovery in the 1950s revolutionized the field. These complexes are characterized by a "sandwich" structure where the metal atom is situated between two parallel cyclopentadienyl rings.

The bonding in these complexes involves the overlap of the d-orbitals of the metal with the π-molecular orbitals of the cyclopentadienyl ligands. This interaction leads to a highly stable electronic configuration. The versatility of this class of compounds stems from the ability to use a wide variety of metals, including transition metals and, as in the case of Tris(cyclopentadienyl)gadolinium(III), lanthanides and actinides.

The physical and chemical properties of cyclopentadienyl metal complexes can be systematically altered by modifying the cyclopentadienyl ligand itself. Substituting hydrogen atoms on the Cp ring with other groups, such as methyl or t-butyl groups, can significantly impact the solubility, stability, and reactivity of the complex. americanelements.comsigmaaldrich.com This tunability has made cyclopentadienyl complexes indispensable as catalysts in organic synthesis, precursors for materials science applications, and subjects of fundamental studies in bonding and electronics.

Chemical and Physical Properties of Tris(cyclopentadienyl)gadolinium(III)

| Property | Value | Reference |

| Chemical Formula | C₁₅H₁₅Gd | cymitquimica.com |

| Molecular Weight | 352.54 g/mol | cymitquimica.com |

| Appearance | Off-white powder | cymitquimica.com |

| Decomposition Temperature | 295 °C | chemicalbook.com |

| CAS Number | 1272-21-5 | cymitquimica.com |

Properties of Substituted Tris(cyclopentadienyl)gadolinium(III) Derivatives

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number | Reference |

| Tris(methylcyclopentadienyl)gadolinium(III) | Gd(C₆H₇)₃ | --- | --- | 39470-11-6 | americanelements.com |

| Tris(ethylcyclopentadienyl)gadolinium(III) | C₂₁H₂₇Gd | 436.7 | Light yellow crystalline powder | 307531-69-7 | americanelements.com |

| Tris(tetramethylcyclopentadienyl)gadolinium(III) | C₂₇H₃₉Gd | 520.85 | Powder or crystals | 308847-85-0 | sigmaaldrich.com |

Properties

IUPAC Name |

cyclopenta-1,3-diene;gadolinium(3+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H5.Gd/c3*1-2-4-5-3-1;/h3*1-5H;/q3*-1;+3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAYGFOZNMGYPRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Gd+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15Gd | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90925814 | |

| Record name | Gadolinium tricyclopenta-2,4-dien-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90925814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1272-21-5 | |

| Record name | Tris(η5-2,4-cyclopentadien-1-yl)gadolinium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1272-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gadolinium tricyclopenta-2,4-dien-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90925814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(η5-cyclopenta-2,4-dien-1-yl)gadolinium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.679 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of Tris Cyclopentadienyl Gadolinium Iii

Direct Synthesis Routes for Homoleptic Tris(cyclopentadienyl)gadolinium(III)

The most common and direct method for synthesizing homoleptic tris(cyclopentadienyl)gadolinium(III) involves the reaction of a gadolinium salt, typically gadolinium(III) chloride (GdCl₃), with a cyclopentadienyl (B1206354) anion source. cymitquimica.com This metathesis reaction is usually carried out in an organic solvent.

A typical synthetic procedure is as follows: GdCl₃ + 3 Na(C₅H₅) → Gd(C₅H₅)₃ + 3 NaCl

This reaction results in the formation of the desired tris(cyclopentadienyl)gadolinium(III) complex and a salt byproduct, which can be removed by filtration. The choice of solvent and reaction conditions can influence the yield and purity of the final product.

Synthesis of Substituted Cyclopentadienyl Gadolinium(III) Complexes

The versatility of cyclopentadienyl chemistry allows for the synthesis of a wide array of substituted gadolinium(III) complexes. By modifying the cyclopentadienyl ligand, the electronic and steric properties of the resulting complex can be fine-tuned. This is particularly important for applications where specific solubility, stability, or reactivity is required.

Substituted cyclopentadienyl ligands are typically prepared separately and then reacted with a gadolinium precursor. For instance, alkyl-substituted cyclopentadienyl ligands can be synthesized and then used in metathesis reactions similar to the direct synthesis of the unsubstituted complex. researchgate.net The synthesis of tris(methylcyclopentadienyl)gadolinium(III) is one such example. americanelements.com

Furthermore, functional groups can be introduced onto the cyclopentadienyl ring to create complexes with specific functionalities. This has been demonstrated in the synthesis of complexes with phosphonium (B103445) groups, which can act as mitochondrial-targeting vectors. nih.gov The synthesis of these complex molecules often involves a multi-step process, including the formation of an amide bond followed by complexation with the gadolinium(III) ion. nih.gov

| Precursor | Reagent | Product | Reference |

| Gadolinium(III) chloride | Sodium cyclopentadienide | Tris(cyclopentadienyl)gadolinium(III) | cymitquimica.com |

| Gadolinium(III) chloride | Sodium methylcyclopentadienide | Tris(methylcyclopentadienyl)gadolinium(III) | americanelements.com |

| Arylphosphines | Dibrominated linear alkyl, TEG, or xylyl group | Mono-substituted phosphonium salts | nih.gov |

| DO3A macrocycle with an additional O-donor group | Gadolinium(III) ion | Gd(III)-DOTA-phosphonium complexes | nih.gov |

Reductive Synthesis Pathways to Access Lower Oxidation States

While gadolinium typically exists in the +3 oxidation state, there is growing interest in accessing its lower oxidation states, particularly Gd(II). wikipedia.org Reductive pathways are employed to synthesize these less common, but potentially highly reactive, species.

Formation of Ln(II) Species from Ln(III) Precursors

The synthesis of lanthanide(II) complexes, including those of gadolinium, can be achieved through the reduction of their trivalent precursors. This often involves the use of strong reducing agents like potassium graphite (B72142) (KC₈). For example, trivalent clusters of the type (Cpⁱᵖʳ⁵)₃Ln₃H₃I₃ have been successfully reduced to their mixed-valence trinuclear counterparts, (Cpⁱᵖʳ⁵)₃Ln₃H₃I₂. acs.org

Investigation of Intermediates in Reductive Processes

The study of reductive processes often reveals the formation of interesting and sometimes stable intermediates. Spectroscopic and electrochemical techniques are crucial in identifying and characterizing these transient species. For instance, cyclic voltammetry has been used to probe the redox properties of gadolinium clusters, revealing quasi-reversible, one-electron couples that indicate the formation of lower-valence species. acs.org

Synthesis of Heteroleptic Cyclopentadienyl Gadolinium(III) Complexes

Heteroleptic complexes, which contain more than one type of ligand, offer another avenue for tuning the properties of gadolinium compounds. nih.gov These mixed-ligand complexes can exhibit unique structural and electronic features not seen in their homoleptic counterparts.

The synthesis of heteroleptic cyclopentadienyl gadolinium(III) complexes can be achieved by reacting a gadolinium precursor with a stoichiometric mixture of different cyclopentadienyl-type ligands or by introducing other types of ligands alongside the cyclopentadienyl group. For example, heteroleptic complexes have been synthesized using aldimine ligands in conjunction with phenyl glycine. nih.gov

Influence of Reaction Conditions on Synthetic Outcomes

The outcome of a synthetic procedure can be significantly influenced by the reaction conditions, including the choice of solvent, temperature, and reaction time. For instance, the synthesis of gadolinium-substituted tricalcium phosphate (B84403) powders by different methods, such as precipitation from aqueous solutions versus mechano-chemical activation, results in products with different phase compositions, thermal stability, and particle morphology. nih.gov

Similarly, in the synthesis of gadolinium complexes for MRI applications, the choice of ligand and the method of complexation are critical. nih.govrsc.org The stability of the resulting complex, a key factor for in vivo applications, is highly dependent on the ligand structure and the coordination environment of the gadolinium ion. nih.govnih.gov For example, macrocyclic ligands like DOTA and its derivatives are known to form highly stable complexes with gadolinium(III). nih.gov The synthesis of these complexes often involves multi-step procedures to first construct the ligand, followed by complexation with the gadolinium ion. mdpi.comrsc.org

| Factor | Influence | Example | Reference |

| Synthesis Method | Phase composition, thermal stability, morphology | Gadolinium-substituted tricalcium phosphate | nih.gov |

| Ligand Structure | Thermodynamic and kinetic stability of the complex | Macrocyclic vs. linear chelators for Gd(III) | nih.govnih.gov |

| Solvent | Solubility of reactants and products, reaction rate | Synthesis of Tris(cyclopentadienyl)gadolinium(III) | cymitquimica.com |

| Temperature | Reaction kinetics and product stability | Formation of Gd(II) species | acs.org |

Structural Elucidation and Conformational Analysis of Tris Cyclopentadienyl Gadolinium Iii Derivatives

X-ray Crystallographic Studies

X-ray crystallography has been an indispensable tool for elucidating the precise three-dimensional arrangements of atoms in tris(cyclopentadienyl)gadolinium(III) and its analogues. However, obtaining single crystals suitable for X-ray diffraction of solvent-free tris(cyclopentadienyl)lanthanide complexes has proven to be a significant challenge. acs.org This difficulty often arises from the rapid crystallization of these ionic compounds and the dynamic nature of the cyclopentadienyl (B1206354) (Cp) ligands. acs.org Consequently, while many derivatives have been characterized, the parent Gd(Cp)₃ has been studied primarily through powder X-ray diffraction. acs.org

Powder X-ray diffraction (XRD) patterns of Tris(cyclopentadienyl)gadolinium(III) have been found to be isostructural with those of Tris(cyclopentadienyl)holmium(III) (Ho(Cp)₃) and Tris(cyclopentadienyl)dysprosium(III) (Dy(Cp)₃). acs.org Detailed single-crystal X-ray diffraction studies on the isostructural Tris(cyclopentadienyl)cerium(III) (Ce(Cp)₃) and Ho(Cp)₃ reveal a complex polymeric structure in the solid state. acs.org

The fundamental coordination geometry around the gadolinium ion is a distorted trigonal planar arrangement of the three η⁵-bound cyclopentadienyl rings. acs.org However, the coordination sphere is expanded by an additional intermolecular η¹-coordination from a carbon atom of a neighboring Cp ring. acs.org This intermolecular interaction leads to the formation of polymeric zigzag chains. acs.org Within the asymmetric unit of the crystal structure of the isostructural Ho(Cp)₃ and Ce(Cp)₃, two distinct molecular units are present. acs.org The metal ion is slightly displaced from the theoretical center of gravity formed by the three centroids of the Cp ligands. acs.org

Precise bond distances and angles for the parent Gd(Cp)₃ are not directly available from single-crystal X-ray data due to the aforementioned challenges. However, data from the isostructural Ce(Cp)₃ and Ho(Cp)₃ provide excellent estimates, considering the predictable trend of lanthanide contraction. acs.orgrsc.org

The average Gd-C(Cp) bond lengths are anticipated to be intermediate between those observed for Ce(Cp)₃ and Ho(Cp)₃. In these structures, the metal-carbon distances for the η⁵-coordinated Cp rings vary, reflecting the slight distortion from ideal trigonal symmetry. acs.org For instance, in Ce(Cp)₃, the Ce-C distances range from 2.783(14) to 2.859(13) Å. acs.org The intermolecular η¹-coordination results in a significantly longer metal-carbon bond, for example, 3.078(12) Å in Ce(Cp)₃. acs.org

When a tetrahydrofuran (B95107) (THF) molecule is coordinated, as in adducts like Cp₃Gd(THF), the Gd-O(THF) bond distance provides further insight into the coordination environment. While specific data for Cp₃Gd(THF) is not provided in the search results, related gadolinium complexes exhibit Gd-O bond lengths that can serve as a reference. For example, in a gadolinium complex with thymine (B56734) and water ligands, the Gd-O(water) bond lengths average 2.390(1) Å. researchgate.net In a one-dimensional gadolinium(III) complex with β-alanine, the average Gd-O bond length is 2.388(1) Å. tandfonline.com

| Complex | M-C(Cp) avg. (Å) | M-Centroid avg. (Å) | Reference |

| (Cp)₃Ce | ~2.82 | ~2.56 | acs.org |

| (Cp)₃Ho | ~2.75 | ~2.48 | acs.org |

| (Cp'₃Am)₂(μ-4,4'-bpy) | 2.795(3) | 2.524(3) | rsc.org |

| (Cp'₃Nd)₂(μ-4,4'-bpy) | 2.813(2) | 2.543(2) | rsc.org |

| (Cp' = trimethylsilylcyclopentadienide) |

The solid-state packing of Tris(cyclopentadienyl)gadolinium(III) is dominated by the formation of polymeric zigzag chains through intermolecular η¹-C-Gd interactions. acs.org This arrangement signifies a departure from simple discrete molecular units and highlights the tendency of these electron-deficient complexes to increase their coordination number.

While specific Hirshfeld surface analyses for Gd(Cp)₃ have not been reported, this computational tool is valuable for visualizing and quantifying intermolecular interactions in molecular crystals. mdpi.com For lanthanide complexes, Hirshfeld surface analysis can reveal the significance of various contacts, such as C-H···π, π-π stacking, and other weak interactions that govern the crystal packing. acs.org In the case of Gd(Cp)₃, such an analysis would likely highlight the key intermolecular Gd···C contact responsible for the polymeric structure, as well as weaker van der Waals interactions between the hydrogen atoms of the Cp rings on adjacent chains.

Solution-State Structural Investigations

Investigating the solution-state structure of Tris(cyclopentadienyl)gadolinium(III) is complicated by its paramagnetic nature. The Gd(III) ion possesses seven unpaired f-electrons, which leads to very fast electron relaxation. acs.org This, in turn, causes significant broadening of nuclear magnetic resonance (NMR) signals, often rendering them undetectable or uninterpretable. acs.org

Despite these challenges, studies on analogous lanthanide cyclopentadienyl complexes provide insights into the likely behavior of Gd(Cp)₃ in solution. For other paramagnetic Ln(Cp)₃ complexes, ¹H and ¹³C NMR spectra have been recorded, revealing that the cyclopentadienyl rings are involved in a fast dynamic process. This suggests rapid exchange or rotation of the Cp ligands on the NMR timescale. It is probable that in non-coordinating solvents, Gd(Cp)₃ exists as a monomeric species, likely maintaining the trigonal coordination of the three Cp rings, though fluxional behavior would be expected. In the presence of coordinating solvents like THF, adduct formation, such as Cp₃Gd(THF), is anticipated.

Structural Comparisons with Other Lanthanide and Actinide Cyclopentadienyl Complexes

Comparing the structure of Tris(cyclopentadienyl)gadolinium(III) with its lanthanide and actinide counterparts reveals important trends related to ionic radius and the nature of metal-ligand bonding.

Across the lanthanide series, there is a general decrease in the M-C bond lengths in Cp₃Ln complexes, which is consistent with the lanthanide contraction. acs.orgrsc.org This trend is a result of the increasing nuclear charge and the poor shielding of the 4f electrons.

Electronic Structure and Bonding in Tris Cyclopentadienyl Gadolinium Iii Complexes

Quantum Mechanical and Density Functional Theory (DFT) Approaches for Bonding Analysis

To unravel the complexities of bonding in molecules like Tris(cyclopentadienyl)gadolinium(III), scientists employ powerful computational tools. Quantum mechanical methods and, more specifically, Density Functional Theory (DFT), have become indispensable for analyzing the electronic structure and bonding in such complexes. mdpi.comnih.govmdpi.com These approaches allow for the calculation of molecular orbital energies, electron density distributions, and the nature of the interactions between the gadolinium metal center and the cyclopentadienyl (B1206354) (Cp) ligands.

DFT calculations, often using hybrid functionals like B3LYP, have been successfully applied to study various gadolinium complexes. mdpi.comresearchgate.net For instance, in studies of gadolinium complexes with other ligands, DFT has been used to optimize geometries and predict the number of coordinated water molecules. mdpi.com These computational models provide insights that are often difficult to obtain through experimental methods alone.

In a broader context, theoretical studies on cyclopentadienyl complexes with other metals, such as alkali and alkaline earth metals, have utilized ab initio and DFT calculations to understand the nature of the metal-Cp interaction. nih.gov These studies analyze factors like dissociation energies and use tools like the Quantum Theory of Atoms in Molecules (QTAIM) to characterize the bonding based on electron density. nih.govmdpi.com Such theoretical frameworks are crucial for interpreting the bonding in Gd(Cp)₃.

Analysis of Metal-Ligand Interactions, including η⁵ (π) Coordination

The primary mode of interaction between the gadolinium atom and the cyclopentadienyl ligands in Tris(cyclopentadienyl)gadolinium(III) is through η⁵ (eta-5) coordination. wikipedia.orgcymitquimica.com In this arrangement, all five carbon atoms of each cyclopentadienyl ring bond to the gadolinium center. wikipedia.org This creates a "sandwich" or, more accurately for a tris-ligated complex, a structure where the metal is symmetrically coordinated by the π-electron systems of the three Cp rings. The bonding arises from the overlap of the π molecular orbitals of the cyclopentadienyl ligands with the appropriate valence orbitals of the gadolinium atom. wikipedia.org

The cyclopentadienyl ligand is a versatile coordinating agent in organometallic chemistry, known for its ability to stabilize metal centers through this π-bonding. cymitquimica.comnih.govacs.org The interaction is predominantly ionic in character, especially for lanthanide complexes, due to the large size and electropositive nature of the lanthanide ions. mdpi.comnih.gov However, the degree of covalent contribution is a subject of ongoing research and is crucial for understanding the nuanced differences in the chemistry of f-block elements.

Characterization of Valence Electronic Configurations and Oxidation States

Gadolinium, a member of the lanthanide series, most commonly exhibits a +3 oxidation state in its compounds, and Tris(cyclopentadienyl)gadolinium(III) is no exception. nih.govwikipedia.orgwebelements.com This stability of the +3 oxidation state is attributed to its electronic configuration. testbook.comdoubtnut.com The neutral gadolinium atom has an electron configuration of [Xe] 4f⁷ 5d¹ 6s². In forming the Gd³⁺ ion, it loses the 5d and 6s electrons, resulting in a half-filled 4f subshell ([Xe] 4f⁷). doubtnut.com This half-filled configuration imparts significant stability to the ion.

The valence electronic configuration of the gadolinium center in Gd(Cp)₃ is therefore Gd³⁺ with its seven 4f electrons. These 4f orbitals are considered core-like and are generally not significantly involved in bonding with the ligands. acs.org The bonding is primarily electrostatic, involving the interaction between the positively charged Gd³⁺ ion and the negatively charged cyclopentadienyl anions (Cp⁻). mdpi.com

Examination of Delocalization Phenomena and Multi-Center Bonding

While the primary bonding in Gd(Cp)₃ is between the metal and the individual Cp rings, the possibility of more complex bonding phenomena, such as electron delocalization and multi-center bonds, is an area of active investigation in related f-block complexes. For example, studies on trinuclear gadolinium clusters have revealed the existence of a three-center, one-electron σ bond. nih.govresearchgate.net This type of bond involves the sharing of a single electron between three metal centers, leading to valence delocalization. nih.govresearchgate.net

In these specific clusters, which are different from the monomeric Gd(Cp)₃, the σ-bonding singly occupied molecular orbital (SOMO) is primarily composed of the gadolinium 5d orbitals. acs.orgnih.gov This discovery highlights that under certain structural arrangements, direct metal-metal interactions and multi-center bonding can occur in lanthanide compounds, a phenomenon once thought to be unlikely due to the contracted nature of the 4f orbitals. acs.org The concept of a multicenter bond, where more than two atoms share a pair of electrons, is a well-established principle in chemistry, particularly in electron-deficient compounds. britannica.comchemrxiv.orgslideshare.netyoutube.com

Comparative Studies of Covalency in Lanthanide and Actinide Complexes

A key area of research in f-block chemistry is the comparison of covalency in the metal-ligand bonds of lanthanide and actinide complexes. While both series of elements predominantly exhibit ionic bonding with ligands, actinides generally show a greater degree of covalency. nih.govdigitellinc.comacs.org This difference is attributed to the greater radial extension and energetic accessibility of the 5f and 6d orbitals in actinides compared to the 4f and 5d orbitals in lanthanides. nih.gov

Reactivity Profiles and Reaction Mechanisms of Tris Cyclopentadienyl Gadolinium Iii

Ligand Activation and Transformation Reactions (e.g., C–H bond activation)

While direct C-H bond activation by Tris(cyclopentadienyl)gadolinium(III) is not extensively documented in dedicated studies, the principles of C-H activation by related d⁰ lanthanide complexes suggest potential pathways. The activation of C-H bonds by such complexes typically proceeds through a concerted, four-centered transition state in a process known as σ-bond metathesis. In this mechanism, the metal center and a ligand atom (often an alkyl or hydride) interact with the C-H bond of a substrate, leading to the cleavage of the C-H bond and the formation of a new M-C bond and a ligand-H bond.

For Tris(cyclopentadienyl)gadolinium(III), the absence of a reactive M-R or M-H bond makes direct C-H activation challenging. However, in the presence of suitable co-reagents, such reactivity could be unlocked. For instance, the generation of a gadolinium-alkyl or gadolinium-hydride intermediate in situ could potentially initiate C-H activation processes. The bulky nature of the three cyclopentadienyl (B1206354) ligands would sterically hinder the approach of many substrates, suggesting that activation of small, unhindered C-H bonds would be more favorable.

While specific examples for Gd(C₅H₅)₃ are scarce, research on other tris(cyclopentadienyl)lanthanide complexes provides a basis for understanding potential reactivity. For instance, related scandium complexes have been shown to catalyze the C-H activation and functionalization of various substrates. The general reactivity trend suggests that the Lewis acidity of the metal center plays a crucial role, with more Lewis acidic metals exhibiting higher activity.

Reductive and Oxidative Reactivity Investigations

The gadolinium ion in Tris(cyclopentadienyl)gadolinium(III) is in the +3 oxidation state, which is the most stable oxidation state for gadolinium. Consequently, the compound is generally resistant to both oxidation and reduction under normal conditions.

However, under strongly reducing conditions, the formation of lower oxidation state gadolinium species has been observed. A notable example is the chemical reduction of a related substituted cyclopentadienyl gadolinium complex, (Cpⁱᴾʳ⁵)₃Gd₃H₃I₃, with potassium graphite (B72142) (KC₈). acs.org This reaction leads to the formation of a mixed-valence trinuclear cluster, (Cpⁱᴾʳ⁵)₃Gd₃H₃I₂, where the average oxidation state of gadolinium is +2.67. acs.org This demonstrates that the Gd(III) center in a cyclopentadienyl ligand environment can be reduced, leading to the formation of metal-metal bonding interactions. acs.org The resulting cluster is reported to be indefinitely stable at room temperature under an argon atmosphere but decomposes rapidly in air. acs.org

Oxidative reactivity, leading to a Gd(IV) species, is highly unfavorable and has not been observed for Tris(cyclopentadienyl)gadolinium(III). The high energy required to remove an electron from the stable, half-filled 4f⁷ shell of Gd(III) makes its oxidation extremely difficult.

| Reaction Type | Reactant | Reducing/Oxidizing Agent | Product | Observation | Reference |

| Reduction | (Cpⁱᴾʳ⁵)₃Gd₃H₃I₃ | Potassium Graphite (KC₈) | (Cpⁱᴾʳ⁵)₃Gd₃H₃I₂ | Formation of a mixed-valence trinuclear cluster. | acs.org |

Coordination-Induced Reactivity Modifications

The coordination of additional ligands to the gadolinium center in Tris(cyclopentadienyl)gadolinium(III) can significantly modify its reactivity. Due to the coordinatively unsaturated nature of the Gd(III) ion, even with three cyclopentadienyl ligands, it can readily form adducts with neutral donor molecules.

An example of this is the reaction of tris(cyclopentadienyl)lanthanide complexes with cyclohexylisonitrile (C≡NCy). nih.gov These reactions result in the formation of adducts of the type (Cp)₃M(C≡NCy). nih.gov In these adducts, the isonitrile ligand coordinates to the metal center through the carbon atom. This coordination leads to changes in the electronic and steric environment of the gadolinium center, which can, in turn, influence its reactivity in subsequent transformations. The formation of such adducts demonstrates the Lewis acidic character of the Gd(III) center in Tris(cyclopentadienyl)gadolinium(III).

The coordination of donor ligands can also influence the catalytic activity of related lanthanide complexes. For example, tris(cyclopentadienyl)lanthanide complexes, including the gadolinium analogue, have been shown to be effective catalysts for the hydroboration of aldehydes and ketones. The initial step in the proposed catalytic cycle involves the coordination of the carbonyl substrate to the lanthanide center, which activates the carbonyl group towards nucleophilic attack by the borane.

| Reactant | Coordinating Ligand | Product | Significance | Reference |

| (Cp)₃Gd | Cyclohexylisonitrile (C≡NCy) | (Cp)₃Gd(C≡NCy) | Demonstrates Lewis acidity and formation of adducts. | nih.gov |

Explorations of Stability and Decomposition Pathways

Tris(cyclopentadienyl)gadolinium(III) is a relatively stable organometallic compound, particularly when handled under an inert atmosphere. It is a solid that melts with decomposition at 295°C. mocvd-precursor-encyclopedia.de The stability of the compound can be attributed to the strong ionic bonding between the Gd(III) ion and the cyclopentadienyl anions, as well as the encapsulation of the metal center by the three bulky Cp ligands.

Despite its thermal stability, Tris(cyclopentadienyl)gadolinium(III) is sensitive to air and moisture. Exposure to air leads to rapid decomposition, likely through oxidation and hydrolysis reactions. The exact nature of the decomposition products in air has not been fully characterized but is expected to involve the formation of gadolinium oxides and hydroxides.

| Compound | Melting Point (°C) | Decomposition Behavior | Reference |

| Tris(cyclopentadienyl)gadolinium(III) | 295 | Decomposes at melting point. | mocvd-precursor-encyclopedia.de |

Advanced Spectroscopic Characterization of Tris Cyclopentadienyl Gadolinium Iii Systems

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy stands as a powerful tool for probing the paramagnetic nature of Gd(III) complexes. libretexts.org With its S = 7/2 spin state, the Gd(III) ion gives rise to complex EPR spectra that are highly sensitive to the local coordination environment. nih.govnih.govmdpi.com

Determination of Spin States and Hyperfine Coupling Constants

The interaction between the electron spin and the nuclear spin of the gadolinium atom (hyperfine coupling) leads to a splitting of the EPR signal into multiple lines, a phenomenon known as hyperfine splitting. libretexts.org For gadolinium, with its nuclear spin I=7/2 for the isotopes ¹⁵⁵Gd and ¹⁵⁷Gd, this interaction provides valuable information. The analysis of the hyperfine coupling constants, derived from the spacing of these lines, allows for the characterization of the electron spin density at the nucleus. nih.govaps.org In many Gd(III) complexes, the EPR spectra exhibit a characteristic 8-line pattern due to the hyperfine interaction with the ¹³⁹La nucleus (in cases of lanthanum doping) or the gadolinium nucleus itself. nih.gov The magnitude of the hyperfine coupling constant can be influenced by the nature of the ligands, offering insights into the metal-ligand bonding. nih.gov

| Complex | Isotope | Hyperfine Coupling Constant (A) | Reference |

|---|---|---|---|

| [Gd(Cp')₃]K(crypt-222) | ¹³⁹La (doped) | Axial tensor | nih.gov |

| Gd in Gadolinium Metal | ¹⁵⁵Gd, ¹⁵⁷Gd | Magnitude determined | aps.org |

Analysis of Zero-Field Splitting Parameters

In complexes with a spin greater than 1/2, the degeneracy of the spin states can be lifted even in the absence of an external magnetic field, a phenomenon known as zero-field splitting (ZFS). rsc.org This splitting is described by the axial (D) and rhombic (E) ZFS parameters. nih.govrsc.org High-frequency EPR is particularly effective in directly determining these parameters in frozen solutions of Gd(III) complexes. nih.gov The magnitude and sign of the D parameter, as well as the rhombicity (E), are sensitive to the symmetry and nature of the coordinating ligands. nih.gov For instance, a correlation has been found between the sign of D and whether the chelating ligand is acyclic or macrocyclic. nih.gov The analysis of ZFS parameters is crucial as they significantly influence the electron spin relaxation rates. researchgate.net

| Complex Type | D (MHz) | E (MHz) | Significance | Reference |

|---|---|---|---|---|

| Acyclic DTPA derivatives | - | Substantial | Reflects lower symmetry. | nih.gov |

| Macrocyclic DOTA derivatives | - | Negligible | Reflects higher symmetry. | nih.gov |

| Gd-DOTA/Gd-maleimide-DOTA | -714 ± 43 | - | Demonstrates the impact of the macrocyclic ligand. | rsc.org |

Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy

UV-Vis-NIR spectroscopy provides insights into the electronic structure of molecules by probing the transitions between electronic energy levels. sharif.edu

Analysis of Electronic Transitions and Intervalence Charge Transfer Bands

For gadolinium(III) complexes, the UV-Vis-NIR spectra are typically dominated by ligand-centered transitions, as f-f transitions of the Gd(III) ion are Laporte-forbidden and thus very weak. mdpi.com However, in mixed-valence systems containing Gd(II) and Gd(III) centers, intervalence charge transfer (IVCT) bands can be observed. wikipedia.org These bands, which arise from the transfer of an electron from the lower-valent to the higher-valent metal center, are characteristically broad and intense, often appearing in the visible or near-infrared region. wikipedia.orgwikipedia.org The presence and characteristics of IVCT bands provide direct evidence for electronic communication between the metal centers. researchgate.net

Vibrational Spectroscopy (e.g., Infrared Spectroscopy)

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a valuable technique for characterizing the bonding within a molecule by probing its vibrational modes. nih.gov In the context of tris(cyclopentadienyl)gadolinium(III), IR spectroscopy can be used to confirm the coordination of the cyclopentadienyl (B1206354) ligands to the gadolinium center. The vibrational frequencies of the C-H and C-C bonds of the cyclopentadienyl rings are sensitive to coordination. researchgate.net For instance, shifts in the vibrational bands of the ligand upon complexation can indicate the mode of bonding. researchgate.netsemanticscholar.org New bands appearing in the spectrum of the complex compared to the free ligand can be assigned to metal-ligand stretching vibrations. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (for diamagnetic analogues or ligand characterization)

Due to the paramagnetic nature of the Gd(III) ion, obtaining high-resolution NMR spectra of tris(cyclopentadienyl)gadolinium(III) itself is challenging due to significant line broadening. chemrxiv.org However, NMR spectroscopy remains a crucial tool for characterizing the ligands before complexation and for studying diamagnetic analogues of the complex. nih.govnih.gov By synthesizing and analyzing the corresponding lanthanum(III) or lutetium(III) complexes, which are diamagnetic, detailed structural information about the cyclopentadienyl ligands and their coordination can be obtained from ¹H and ¹³C NMR spectra. mdpi.comchemrxiv.org This approach allows for the unambiguous assignment of proton and carbon signals and provides insights into the solution-state structure and dynamics of the ligand framework, which can then be extrapolated to the gadolinium analogue. d-nb.infonih.gov

Luminescence Studies

The investigation of the luminescence properties of tris(cyclopentadienyl)gadolinium(III) (Gd(Cp)₃) provides valuable insights into the electronic structure and energy transfer processes within the molecule. Unlike many other lanthanide complexes, where luminescence typically originates from f-f electronic transitions of the metal ion, the emission from Gd(Cp)₃ is observed to be of a different nature.

Detailed research has shown that at room temperature in a glassy 2-methyl-tetrahydrofuran (2-MeTHF) solution, Gd(Cp)₃ exhibits a distinct green luminescence when excited. sci-hub.mk The emission spectrum is characterized by a broad band with a maximum at approximately 540 nanometers. sci-hub.mk This emission is not attributed to the Gd(III) ion itself, as its lowest excited state lies at a much higher energy (approximately 32,000 cm⁻¹). chemrxiv.org Instead, the observed luminescence is identified as phosphorescence originating from a triplet excited state of the cyclopentadienyl (Cp) ligands. sci-hub.mk

The excitation spectrum for this phosphorescence closely matches the absorption spectrum of Gd(Cp)₃, which is dominated by the π→π* transitions of the Cp ligands. sci-hub.mk This indicates that the initial energy absorption occurs within the ligand framework. Following excitation, the system undergoes efficient intersystem crossing to populate the triplet state of the ligands. The energy from this ligand-centered triplet state is then released as phosphorescence.

The high energy of the Gd(III) ion's f-levels prevents the typical ligand-to-metal energy transfer that is responsible for the characteristic sharp emission lines seen in many other lanthanide complexes. chemrxiv.org This makes gadolinium complexes like Gd(Cp)₃ useful for studying the intrinsic photophysical properties of the ligands themselves, as the ligand's excited states are not quenched by the metal ion. chemrxiv.org

The following table summarizes the key spectroscopic data for the luminescence of Tris(cyclopentadienyl)gadolinium(III) in 2-MeTHF at ambient temperature.

| Parameter | Value | Reference |

| Excitation Maximum | ~300 nm | sci-hub.mk |

| Emission Maximum | ~540 nm | sci-hub.mk |

| Emission Type | Phosphorescence | sci-hub.mk |

| Origin | Interligand (Cp) Triplet State | sci-hub.mk |

This ligand-based luminescence is a significant characteristic of Gd(Cp)₃, distinguishing it from many other luminescent lanthanide compounds and providing a platform for probing ligand-centered photophysics. sci-hub.mk

Computational Chemistry and Theoretical Modeling of Tris Cyclopentadienyl Gadolinium Iii

Ab Initio and Post-Hartree-Fock Calculations

Ab initio and post-Hartree-Fock methods represent a class of quantum chemical calculations that are derived from first principles, without the inclusion of empirical parameters. While these methods can provide highly accurate results, their computational cost increases rapidly with the size of the molecular system. For a molecule with the complexity of Tris(cyclopentadienyl)gadolinium(III), which contains a heavy metal atom and multiple ligands, full post-Hartree-Fock calculations such as Configuration Interaction (CI) or Coupled Cluster (CC) theory are computationally demanding.

Nevertheless, these high-level calculations can be employed for smaller model systems or to benchmark the accuracy of more computationally efficient methods like Density Functional Theory (DFT). For instance, calculations on a fragment of the molecule, such as a single cyclopentadienyl (B1206354) ring interacting with the gadolinium ion, can provide valuable information about the nature of the metal-ligand bonding. The insights gained from such calculations are crucial for understanding the electronic structure and reactivity of the entire complex.

Density Functional Theory (DFT) Studies on Electronic and Geometric Properties

Density Functional Theory (DFT) has become the workhorse of computational chemistry for medium to large-sized molecules, offering a good balance between accuracy and computational cost. DFT methods are particularly well-suited for studying transition metal complexes like Tris(cyclopentadienyl)gadolinium(III).

DFT calculations are widely used to predict the geometric structures and energetic properties of gadolinium complexes. mdpi.com By optimizing the molecular geometry, researchers can obtain key structural parameters such as bond lengths, bond angles, and dihedral angles. For Tris(cyclopentadienyl)gadolinium(III), DFT can predict the orientation of the three cyclopentadienyl rings around the central gadolinium atom. These calculations can help distinguish between different possible isomers and determine the most stable conformation of the molecule.

The table below illustrates the type of geometric parameters that can be obtained from DFT calculations for a related gadolinium complex.

| Parameter | Calculated Value |

| Gd-O Bond Length | 2.334 Å - 2.374 Å |

| Gd-N Bond Length | 2.584 Å |

| Gd-Cl Bond Length | 2.641 Å - 2.692 Å |

| Data for a [Gd(DMF)₂(phen)]Cl₃ complex, illustrating typical DFT-calculated bond lengths. mdpi.com |

Furthermore, DFT can be used to calculate the energetics of the complex, including its formation energy and the energy of different electronic states. This information is vital for understanding the stability and reactivity of the compound.

DFT is a powerful tool for investigating the mechanisms of chemical reactions involving organometallic complexes. mdpi.com By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For Tris(cyclopentadienyl)gadolinium(III), DFT calculations could be used to explore its reactivity in various chemical transformations, such as ligand exchange reactions or catalytic cycles. mdpi.com The calculated reaction pathways can provide a detailed, step-by-step picture of how the reaction proceeds at the molecular level. mdpi.com

Molecular Dynamics Simulations and Conformational Landscape Analysis

While quantum mechanical methods like DFT are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve.

Prediction of Spectroscopic Parameters and Reactivity Pathways

Computational methods can also be used to predict various spectroscopic properties of molecules, which can then be compared with experimental data to validate the theoretical models. For Tris(cyclopentadienyl)gadolinium(III), DFT can be used to calculate properties such as its vibrational frequencies (for comparison with infrared and Raman spectra) and its electronic absorption spectrum (for comparison with UV-Vis spectra).

The prediction of reactivity pathways is another important application of computational chemistry. mdpi.com By calculating the energies of different possible reaction products and the activation energies for their formation, it is possible to predict which reactions are most likely to occur. This predictive power is invaluable for designing new synthetic routes and for understanding the chemical behavior of complex molecules like Tris(cyclopentadienyl)gadolinium(III). mdpi.com

Applications of Tris Cyclopentadienyl Gadolinium Iii As a Precursor in Materials Science

Thin Film Deposition Techniques

Thin film deposition involves applying thin layers of material, typically less than a micron thick, onto a substrate to enhance or alter its surface properties. alicat.comresearchgate.net Two primary methods for this are Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), both of which can utilize organometallic precursors like Tris(cyclopentadienyl)gadolinium(III) to create gadolinium-containing films. alicat.comazonano.com

Atomic Layer Deposition (ALD) is a technique that builds thin films one atomic layer at a time, offering exceptional control over thickness and uniformity. alicat.com Tris(cyclopentadienyl)gadolinium(III) and its derivatives, such as Tris(methylcyclopentadienyl)gadolinium (Gd(MeCp)₃), have been successfully employed as precursors for the ALD of gadolinium oxide (Gd₂O₃) films. mocvd-precursor-encyclopedia.deresearchgate.net

In a typical ALD process, the gadolinium precursor is introduced into a reaction chamber and chemisorbs onto the substrate surface. Subsequently, an oxygen source, commonly water (H₂O) or ozone (O₃), is pulsed into the chamber to react with the precursor layer, forming a monolayer of Gd₂O₃. researchgate.netresearchgate.net This cycle is repeated to achieve the desired film thickness.

Research has shown that for the Gd(MeCp)₃/H₂O process, partial decomposition of the metal precursor can affect the growth mechanism. researchgate.net However, at a deposition temperature of 250 °C, this process can yield uniform Gd₂O₃ films with low impurity levels, such as a carbon content of only 0.5 at%. researchgate.net The resulting films are often crystalline, exhibiting a cubic C-type structure even at deposition temperatures as low as 150 °C. researchgate.net Another derivative, Gadolinium tris(ethylcyclopentadienyl) (Gd(EtCp)₃), has also been tested for ALD of Gd₂O₃ films using direct liquid injection. mocvd-precursor-encyclopedia.de

| Gadolinium Precursor | Oxygen Source | Deposition Temperature (°C) | Growth Rate (Å/cycle) | Resulting Film Properties | Source |

|---|---|---|---|---|---|

| Tris(methylcyclopentadienyl)gadolinium (Gd(MeCp)₃) | Water (H₂O) | 150 - 400 | 0.075 - 0.25 (increases with temperature) | Crystalline (cubic C-type), low carbon impurity (0.5 at% at 250°C). | researchgate.net |

| Tris(isopropylcyclopentadienyl)gadolinium (Gd(iPrCp)₃) | Oxygen Plasma (O₂) | 250 | 1.4 | Saturated, layer-by-layer growth. Becomes CVD-like at higher temperatures. | researchgate.net |

| Gadolinium tris(ethylcyclopentadienyl) (Gd(EtCp)₃) | Water (H₂O) | 150 - 200 | Not specified | Some CVD contribution observed at higher temperatures. | mocvd-precursor-encyclopedia.de |

Chemical Vapor Deposition (CVD) is a process where a thin film is formed on a heated substrate through a chemical reaction of gaseous precursors. alicat.comazonano.com Tris(cyclopentadienyl)gadolinium(III) is reported to be a volatile compound, making it a suitable precursor for CVD applications. mocvd-precursor-encyclopedia.de Its derivatives, such as Tris(methylcyclopentadienyl)gadolinium and Tris(tetramethylcyclopentadienyl)gadolinium(III), are also noted for their use as precursors in Metal-Organic Chemical Vapor Deposition (MOCVD). mocvd-precursor-encyclopedia.desmolecule.com

Gadolinium aluminate (GdAlO₃) is a material of interest for various electronic applications. ALD has been used to grow gadolinium aluminate films using alternating cycles of a gadolinium precursor, an aluminum precursor (like trimethyl aluminum), and an oxidant. While some studies focus on acetamidinate-based gadolinium precursors, the performance of cyclopentadienyl-based precursors has been previously reported for this application. aip.org For instance, gadolinium isopropyl-cyclopentadienyl [Gd(iPrCP)₃] has been used in such processes. aip.org A study comparing precursors found that acetamidinate precursors can yield films similar to those from cyclopentadienyl (B1206354) precursors but at a lower source temperature. aip.org

The effectiveness of a precursor in deposition techniques like ALD and CVD hinges on several key properties. Tris(cyclopentadienyl)gadolinium(III) and its derivatives are often chosen because they exhibit a favorable balance of these characteristics.

Volatility : The precursor must be sufficiently volatile to be transported into the reaction chamber in a gaseous state. Tris(methylcyclopentadienyl)gadolinium, for example, can be vaporized at 155-160°C under a pressure of 6 mbar. mocvd-precursor-encyclopedia.de The enthalpy of sublimation for Tris(cyclopentadienyl)gadolinium(III) has been measured at 106.7 ± 2.9 kJ/mol over a temperature range of 513 to 623 K, providing a quantitative measure of its volatility. nist.gov

Reactivity : The precursor must react appropriately with the co-reactant (e.g., water) on the substrate surface to form the desired film. Cyclopentadienyl complexes are known to be reactive towards water at suitable temperatures. azonano.com

Stability : The precursor should be thermally stable enough to prevent decomposition in the gas phase before reaching the substrate, which can lead to impurities and a CVD-like growth mode. researchgate.net However, some decomposition can be observed, as in the case of the (CpCH₃)₃Gd/H₂O process. researchgate.net

| Property | Value | Source |

|---|---|---|

| Molecular Formula | Gd(C₅H₅)₃ | americanelements.comnist.gov |

| Molecular Weight | 352.53 g/mol | nist.gov |

| Melting Point | 295°C (with decomposition) | mocvd-precursor-encyclopedia.de |

| Enthalpy of Sublimation (ΔsubH) | 106.7 ± 2.9 kJ/mol | nist.gov |

Synthesis of Gadolinium-Based Nanomaterials

Gadolinium-based nanomaterials have garnered significant attention for applications in biological imaging and as MRI contrast agents due to gadolinium's magnetic properties. jcchems.comresearchgate.net The synthesis of these nanoparticles can be achieved through various methods. While many synthesis routes use inorganic salts like gadolinium chloride or gadolinium acetate, organometallic compounds like Tris(cyclopentadienyl)gadolinium(III) are also used as precursors for creating nanoparticles and thin films. americanelements.comresearchgate.netnih.govamericanelements.com The use of such precursors allows for controlled decomposition to form nanostructures.

Fabrication of Doped Semiconductor Materials (e.g., Gadolinium-doped Gallium Nitride)

Gallium nitride (GaN) is a wide-bandgap semiconductor crucial for LEDs and high-power electronics. nagoya-u.ac.jpucc.ie Doping GaN with gadolinium (GaGdN) can induce magnetic properties, making it a candidate for spintronic applications. spiedigitallibrary.org Tris(cyclopentadienyl)gadolinium(III) has been successfully used as a gadolinium precursor in the Metal-Organic Chemical Vapor Deposition (MOCVD) growth of GaGdN films. mocvd-precursor-encyclopedia.despiedigitallibrary.org

A key advantage of using Tris(cyclopentadienyl)gadolinium(III) is that it is an oxygen-free precursor. mocvd-precursor-encyclopedia.de Research comparing GaGdN films grown with Gd(Cp)₃ to those grown with an oxygen-containing precursor, tris(2,2,6,6-tetramethyl-3,5-heptanedionate)gadolinium ((TMHD)₃Gd), revealed significant differences in magnetic properties. spiedigitallibrary.org

GaGdN grown with (TMHD)₃Gd : Showed ferromagnetism at room temperature and the Anomalous Hall Effect. These properties are believed to be linked to oxygen impurities incorporated from the precursor. mocvd-precursor-encyclopedia.despiedigitallibrary.org

GaGdN grown with Gd(Cp)₃ : The resulting films were practically oxygen-free and exhibited the ordinary Hall Effect with no signs of ferromagnetism. mocvd-precursor-encyclopedia.despiedigitallibrary.org

This finding supports the theory that oxygen impurities play a critical role in the ferromagnetic behavior of Gd-doped GaN. mocvd-precursor-encyclopedia.de Further research has shown that co-doping the Gd(Cp)₃-grown GaGdN films with silicon resulted in conductive n-type layers, while co-doping with magnesium produced compensated p-type films. mocvd-precursor-encyclopedia.de Room-temperature ferromagnetism was observed in these co-doped films, which were then incorporated into spin-polarized LEDs. mocvd-precursor-encyclopedia.de

Role in Advanced Energy Storage and Conversion Materials (e.g., solid-state batteries)

Extensive research into the applications of Tris(cyclopentadienyl)gadolinium(III) as a precursor in materials science has yet to yield specific, documented instances of its use in the development of advanced energy storage and conversion materials, such as solid-state batteries. A comprehensive review of available scientific literature and research databases does not currently provide detailed findings or data tables related to the performance of materials derived from this particular organometallic compound in the context of solid-state electrolytes or electrodes.

While the broader field of materials science has explored the use of various organometallic precursors for thin-film deposition and nanoparticle synthesis, the application of Tris(cyclopentadienyl)gadolinium(III) in the specialized area of solid-state energy storage remains an underexplored or unreported area of investigation. Consequently, there are no established research findings to detail its role as a precursor for components like solid electrolytes, cathodes, or anodes in solid-state battery architectures.

However, it is pertinent to note that gadolinium as an element has been investigated in the context of energy storage, albeit in different forms and applications. For instance, research has been conducted on doping lithium manganese oxide (LiMn₂O₄) cathodes for traditional lithium-ion batteries with gadolinium to study the impact on the material's structural and electrochemical properties. nih.gov This research, while focused on a different type of energy storage device and not utilizing Tris(cyclopentadienyl)gadolinium(III) as a precursor, indicates an interest in the potential effects of gadolinium on battery material characteristics. nih.gov

Catalytic Applications of Tris Cyclopentadienyl Gadolinium Iii and Its Derivatives

Organometallic Catalysis in Organic Synthesis (e.g., hydrogenation, polymerization)

While research specifically detailing the catalytic activity of the parent Tris(cyclopentadienyl)gadolinium(III) in hydrogenation is not extensively documented in readily available literature, the broader class of organolanthanide complexes, including those of gadolinium, are recognized for their catalytic potential. The catalytic activity often stems from the generation of highly reactive hydride or alkyl species.

In the realm of polymerization, lanthanide metallocenes have demonstrated significant efficacy, particularly for polar monomers like methyl methacrylate (B99206) (MMA). Although specific data for Tris(cyclopentadienyl)gadolinium(III) is limited, studies on related lanthanide complexes provide valuable insights into their potential behavior. For instance, lanthanocene complexes can act as initiators for the polymerization of MMA, often in the presence of a co-catalyst. The stereochemistry of the resulting polymer, such as producing syndiotactic or isotactic poly(methyl methacrylate) (PMMA), can be influenced by the structure of the lanthanide complex and the reaction conditions.

The catalytic performance of these systems is often evaluated based on monomer conversion, the molecular weight of the resulting polymer, and the polydispersity index (PDI), which indicates the distribution of molecular weights.

Table 1: Representative Data for Polymerization of Methyl Methacrylate (MMA) using Lanthanide Catalysts

| Catalyst System | Monomer | Co-catalyst | Temperature (°C) | Conversion (%) | Molecular Weight ( g/mol ) | PDI | Polymer Tacticity |

| Lanthanocene Complex | MMA | Modified Methylaluminoxane (MMAO) | 60 | High | High | Narrow | Syndio-enriched |

| Ytterbocene Alane Complex | MMA | - | -40 to 0 | High | High | Unimodal | Syndiotactic/Isotactic-rich |

Note: This table presents generalized data for lanthanide catalysts to illustrate typical performance in MMA polymerization, as specific data for Tris(cyclopentadienyl)gadolinium(III) is not widely reported.

Mechanistic Investigations of Catalytic Cycles

The generally accepted mechanism for olefin polymerization catalyzed by organolanthanide complexes is the coordination-insertion mechanism. This process involves the following key steps:

Activation of the Precatalyst: The initial organolanthanide complex, such as Tris(cyclopentadienyl)gadolinium(III), is often a precatalyst that requires activation. This typically involves reaction with a co-catalyst to generate a coordinatively unsaturated and highly reactive cationic metal-alkyl or metal-hydride species.

Olefin Coordination: The olefin monomer coordinates to the vacant site on the electron-deficient metal center.

Insertion: The coordinated olefin then inserts into the metal-carbon or metal-hydrogen bond. This step involves a four-centered transition state and results in the growth of the polymer chain by one monomer unit.

Chain Propagation: The process of olefin coordination and insertion repeats, leading to the formation of a long polymer chain.

Chain Termination: The polymer chain growth can be terminated through various pathways, with β-hydride elimination being a common mechanism. This process involves the transfer of a hydrogen atom from the growing polymer chain to the metal center, releasing the polymer and regenerating a metal-hydride species that can initiate a new polymer chain.

The specific nature of the ligands, such as the cyclopentadienyl (B1206354) rings and their substituents, plays a crucial role in influencing the steric and electronic environment around the metal center. This, in turn, affects the catalytic activity, the rate of polymerization, and the properties of the resulting polymer.

Role as a Precursor for Active Catalytic Species

Tris(cyclopentadienyl)gadolinium(III) and its derivatives often serve as precursors to the catalytically active species. The stable 18-electron configuration of the parent compound makes it relatively unreactive. Therefore, transformation into a more reactive form is a prerequisite for catalysis.

A common strategy to generate the active catalyst is through the reaction of the tris(cyclopentadienyl)lanthanide complex with a suitable co-catalyst, such as an alkylaluminum compound or a hydride source. This reaction can lead to the formation of a lanthanide hydride or a lanthanide alkyl complex. These species are typically more reactive due to the presence of a labile hydride or alkyl group that can readily participate in the catalytic cycle.

For example, the reaction of a tris(cyclopentadienyl)lanthanide complex with hydrogen can lead to the formation of a dimeric hydride species, [(C₅H₅)₂LnH]₂, which is a known active catalyst for hydrogenation reactions. Similarly, reaction with alkylating agents can produce alkyl derivatives that are active in polymerization. The cyclopentadienyl ligands remain coordinated to the metal center throughout these transformations, providing stability to the active species.

Fundamental Magnetic Properties of Tris Cyclopentadienyl Gadolinium Iii Complexes

Direct Current (dc) Magnetic Susceptibility Measurements

Direct current (dc) magnetic susceptibility measurements are fundamental in characterizing the magnetic behavior of gadolinium(III) complexes. These measurements, typically conducted over a temperature range of 2–300 K, provide insights into the magnetic ground state and interactions between metal centers. The product of the molar magnetic susceptibility (χₘ) and temperature (T), χₘT, is a key parameter analyzed.

For a mononuclear gadolinium(III) complex, the expected room temperature χₘT value is approximately 7.8 cm³mol⁻¹K, corresponding to a single magnetically uncoupled Gd(III) ion (S = 7/2, L = 0, g = 2.0). nih.gov Similarly, for a dinuclear complex, the value would be double, around 15.7-15.9 cm³mol⁻¹K. mdpi.com In many complexes, the χₘT product remains relatively constant as the temperature decreases, following the Curie Law, which is characteristic of paramagnetic behavior. mdpi.com

However, deviations at low temperatures are common and indicative of weak magnetic interactions between Gd(III) ions. A decrease in the χₘT value upon cooling suggests the presence of weak antiferromagnetic coupling. mdpi.comacs.orgnih.gov Conversely, an increase would signify ferromagnetic interactions. For instance, in a trinuclear gadolinium cluster with pentaisopropylcyclopentadienyl ligands, the χₘT value at 300 K is 25.54 emu K/mol, close to the expected value for three isolated Gd³⁺ ions (23.63 emu K/mol), but it decreases below 50 K, indicating weak antiferromagnetic coupling. acs.org

The field dependence of magnetization (M vs. H) at low temperatures, typically 2.0 K, provides further confirmation of the magnetic ground state. For many Gd(III) systems, the magnetization increases with the applied field without reaching saturation, a behavior consistent with the presence of low-lying excited states or weak magnetic anisotropy. mdpi.com

| Complex Type | Room Temperature χₘT Value (cm³mol⁻¹K) | Low-Temperature Behavior | Indicated Interaction |

|---|---|---|---|

| Mononuclear Gd(III) pyridoxine complex | 7.84 | Follows Curie Law | Paramagnetic |

| Dinuclear Gd(III) amino acid complex | ~15.7 | Decreases below 20 K | Antiferromagnetic |

| Trinuclear Gd(III) cyclopentadienyl (B1206354) derivative | 25.54 (emu K/mol) | Decreases below 50 K | Antiferromagnetic |

Alternating Current (ac) Magnetic Susceptibility Measurements

Alternating current (ac) magnetic susceptibility measurements are crucial for probing the dynamics of magnetization, particularly slow magnetic relaxation. These experiments are performed in a small, oscillating ac magnetic field at various frequencies. The appearance of an out-of-phase ac signal (χ″ₘ) signifies that the magnetization cannot keep pace with the oscillating field, a hallmark of a single-molecule magnet (SMM) or single-ion magnet (SIM).

For many gadolinium(III) complexes, no out-of-phase signals are observed when the measurements are conducted in a zero dc magnetic field. mdpi.commdpi.com This absence is often attributed to fast quantum tunneling of magnetization (QTM), a process that provides a rapid relaxation pathway, effectively short-circuiting the thermal relaxation barrier. mdpi.com

However, the application of a static external dc magnetic field can suppress this QTM. Consequently, out-of-phase ac signals frequently emerge under an applied dc field, revealing field-induced slow magnetic relaxation. nih.govmdpi.commdpi.com This phenomenon has been observed in various mononuclear and polynuclear Gd(III) systems, indicating that slow relaxation can be induced by lifting the degeneracy of the spin levels and closing the QTM pathway. mdpi.commdpi.com For a mononuclear Gd(III) complex with pyridoxine, χ″ₘ signals were detected under an applied dc field of 2500 G, confirming field-induced SIM behavior. mdpi.com

Exploration of Single-Ion Magnet (SIM) Behavior and Spin Dynamics

The discovery of Single-Ion Magnet (SIM) behavior in mononuclear gadolinium(III) complexes is a significant finding, as the Gd(III) ion was traditionally considered isotropic. nih.govmdpi.com SIMs are single-metal-ion species that exhibit slow magnetic relaxation, a property that arises from a combination of a high-spin ground state and significant magnetic anisotropy, which creates an energy barrier to spin reversal.

While the ⁸S₇/₂ ground state of Gd(III) has no first-order orbital angular momentum, a very small zero-field splitting (D) can arise from second-order spin-orbit coupling effects. mdpi.com This small but non-zero magnetic anisotropy is sufficient to induce slow relaxation, particularly when fast relaxation pathways like QTM are suppressed by an external magnetic field. mdpi.commdpi.com

The investigation of ac susceptibility data under an applied dc field allows for the characterization of the spin dynamics. The relaxation dynamics can often be modeled using a combination of processes, including the Orbach process (thermal activation over the anisotropy barrier), Raman process (involving interaction with phonons), and quantum tunneling. acs.org The observation of SIM behavior in Gd(III) complexes, which are pseudo-isotropic, is unusual and highlights the subtle factors that can govern magnetic relaxation in lanthanide systems. nih.gov

Analysis of Exchange Interactions and Spin Coupling in Polynuclear Systems

In polynuclear gadolinium complexes, the magnetic susceptibility data can be analyzed to quantify the magnetic exchange interactions between the Gd(III) centers. The isotropic nature of the Gd(III) ion simplifies this analysis, as the exchange is typically modeled using the isotropic Heisenberg-Dirac-van Vleck Hamiltonian (Ĥ = -2JŜ₁·Ŝ₂), where J is the exchange coupling constant. acs.org

The interactions are generally very weak, a consequence of the shielding of the 4f electrons by the outer shell electrons. The sign of the J value indicates the nature of the interaction: a negative J value signifies antiferromagnetic coupling, while a positive J value indicates ferromagnetic coupling. Both types of interactions have been observed in different Gd(III) systems, depending on the nature of the bridging ligands and the geometry of the complex. mdpi.comrsc.org

For instance, analysis of dinuclear Gd(III) complexes bridged by carboxylate groups revealed weak antiferromagnetic exchange with J values of -0.042 cm⁻¹ and -0.030 cm⁻¹. mdpi.com In a trinuclear gadolinium cluster with pentaisopropylcyclopentadienyl ligands, a weak antiferromagnetic exchange constant of J(Gd-Gd) = -0.3 cm⁻¹ was determined. acs.org In contrast, some 3-D gadolinium coordination polymers have exhibited ferromagnetic interactions with J = +0.055 cm⁻¹. rsc.org These studies demonstrate that even subtle changes in the coordination environment can switch the nature of the magnetic coupling between Gd(III) ions.

| Complex/System | Bridging Ligand Type | J Value (cm⁻¹) | Interaction Type |

|---|---|---|---|

| Dinuclear Gd(III) amino acid complex | Carboxylate | -0.042 | Antiferromagnetic |

| Dinuclear Gd(III) amino acid complex | Carboxylate | -0.030 | Antiferromagnetic |

| Trinuclear Gd(III) cyclopentadienyl derivative | Hydride/Iodide | -0.3 | Antiferromagnetic |

| 3-D Gd(III) coordination polymer | Carboxylate | +0.055 | Ferromagnetic |

Investigation of Electronic and Magnetic Anisotropy

The gadolinium(III) ion is unique among the lanthanides as it is considered magnetically isotropic. nih.gov This arises from its electronic configuration (4f⁷), which results in a half-occupied f-shell and a ground state term of ⁸S₇/₂. mdpi.com In this state, the orbital angular momentum is quenched (L=0), meaning the magnetic moment originates purely from the spin (S=7/2). nih.govescholarship.org Consequently, the magnetic properties are not expected to depend on the direction of the applied magnetic field.

This isotropy is a key feature, and magnetization curves for Gd(III) compounds often align well with the Brillouin function for non-interacting S = 7/2 spins, confirming a paramagnetic ground state and magnetic isotropy. nih.gov However, the observation of field-induced slow magnetic relaxation in some Gd(III) complexes suggests the presence of a small but non-zero magnetic anisotropy. nih.govmdpi.com This anisotropy, quantified by the axial zero-field splitting parameter (D), does not arise from first-order spin-orbit coupling as in other lanthanides. Instead, it is a higher-order effect, which, while small, is sufficient to create an energy barrier for spin relaxation and enable SIM behavior when quantum tunneling is suppressed. mdpi.com Therefore, while Gd(III) is largely isotropic, this subtle anisotropy is critical for understanding the complex spin dynamics observed in modern molecular magnetism studies.

Emerging Trends and Future Research Directions in Tris Cyclopentadienyl Gadolinium Iii Chemistry

Design of Novel Ligand Systems for Enhanced Reactivity and Selectivity

The cyclopentadienyl (B1206354) (Cp) ligand, while foundational, represents just the starting point for tailoring the properties of gadolinium complexes. The strategic design of substituted Cp ligands is a critical area of research aimed at enhancing the reactivity and selectivity of Tris(cyclopentadienyl)gadolinium(III) complexes.

Steric and Electronic Tuning:

The substitution pattern on the cyclopentadienyl ring profoundly influences the steric and electronic environment around the gadolinium center. nih.gov For instance, the introduction of bulky substituents can create a more open coordination sphere, potentially facilitating the access of substrates to the metal center and influencing catalytic activity. Conversely, sterically demanding ligands can also be used to stabilize reactive species.

Electron-donating or electron-withdrawing groups on the Cp ring can modulate the electron density at the gadolinium ion, thereby altering its Lewis acidity and redox potential. This, in turn, impacts the complex's ability to activate substrates in catalytic cycles. Research has shown that even subtle changes in the ligand structure can lead to significant variations in reaction outcomes, including regioselectivity and stereoselectivity. nih.gov

Table 1: Examples of Substituted Cyclopentadienyl Ligands and Their Effects

| Ligand Abbreviation | Full Name | Anticipated Effect on Reactivity/Selectivity |

| Cp* | Pentamethylcyclopentadienyl | Increased electron density on the metal, sterically demanding. nih.gov |

| Cp' | Trimethylsilylcyclopentadienyl | Can influence solubility and electronic properties. |

| CpiPr5 | Pentaisopropylcyclopentadienyl | Highly sterically demanding, used to stabilize unusual coordination geometries. acs.org |

The systematic exploration of a diverse library of substituted Cp ligands, coupled with detailed mechanistic studies, is crucial for establishing clear structure-activity relationships. This knowledge will enable the rational design of next-generation Tris(cyclopentadienyl)gadolinium(III) catalysts with tailored properties for specific chemical transformations.

Exploration of New Oxidation States and Coordination Environments

Traditionally, gadolinium in its compounds, including Tris(cyclopentadienyl)gadolinium(III), is found in the +3 oxidation state. cymitquimica.com This is due to the high stability of the half-filled 4f7 electron configuration. However, recent breakthroughs have challenged this paradigm, opening up exciting new avenues in the exploration of non-traditional oxidation states and coordination environments for gadolinium.

The synthesis and characterization of gadolinium complexes in the +2 oxidation state have been reported, demonstrating that the ligand field can be engineered to stabilize this unusual electronic configuration. acs.org These discoveries are significant as they introduce the possibility of accessing novel metal-metal bonding motifs and reactivity patterns previously unseen in lanthanide chemistry. For example, mixed-valence gadolinium clusters exhibiting valence delocalization have been synthesized, a phenomenon arising from the involvement of 5d orbitals in bonding. acs.org

Furthermore, researchers are investigating complexes where the gadolinium center adopts unconventional coordination numbers and geometries. This can be achieved through the use of sterically bulky or geometrically constrained ligand frameworks that force the metal ion into unusual arrangements. The study of such complexes provides fundamental insights into the bonding capabilities of gadolinium and may lead to the discovery of materials with unique magnetic or optical properties.

Integration into Hybrid Material Architectures

The unique properties of Tris(cyclopentadienyl)gadolinium(III) and its derivatives make them attractive building blocks for the construction of advanced hybrid materials. The integration of these molecular components into larger architectures, such as metal-organic frameworks (MOFs) and nanoparticles, is a rapidly growing area of research.

Gadolinium-Based MOFs:

Metal-organic frameworks are crystalline materials constructed from metal ions or clusters linked by organic ligands. By incorporating gadolinium cyclopentadienyl moieties as nodes or linkers within a MOF structure, it is possible to create materials with tailored porosity, catalytic activity, and magnetic properties. mdpi.comresearchgate.net For instance, Gd-MOFs are being explored as potential contrast agents for magnetic resonance imaging (MRI) and as heterogeneous catalysts for various organic transformations. researchgate.netnih.govnih.gov The ability to systematically vary the organic linkers and the gadolinium precursor allows for fine-tuning of the resulting material's properties. mdpi.com

Table 2: Potential Applications of Gd(Cp)3-based Hybrid Materials

| Material Type | Potential Application | Key Feature |

| Gadolinium-MOFs | MRI Contrast Agents, Catalysis, Gas Storage | High porosity, tunable structure, high concentration of Gd(III) centers. mdpi.comnih.govnih.gov |

| Gd(Cp)3-functionalized Nanoparticles | Bimodal Imaging (MRI/CT), Drug Delivery | Combination of magnetic properties of Gd with the unique features of nanoparticles. nih.gov |

| Gd-decorated Graphene Oxide | Corrosion Inhibition, Electronics | Enhanced redox properties and barrier layer formation. nih.gov |

Functionalized Nanoparticles: